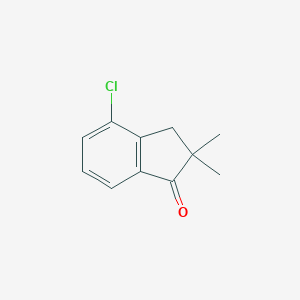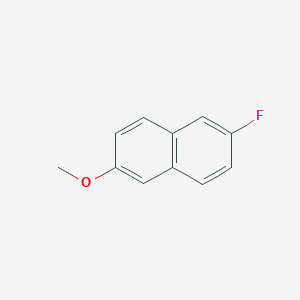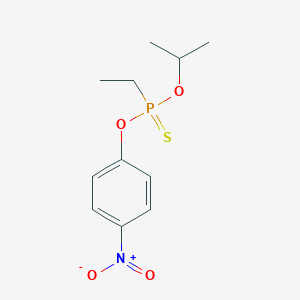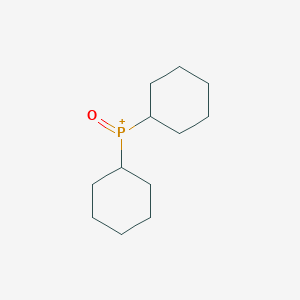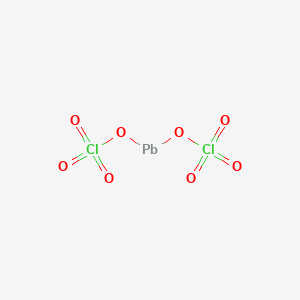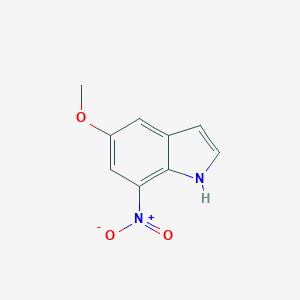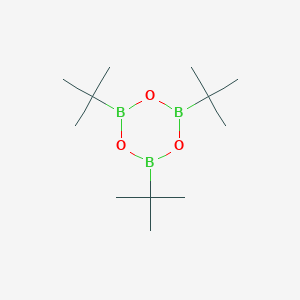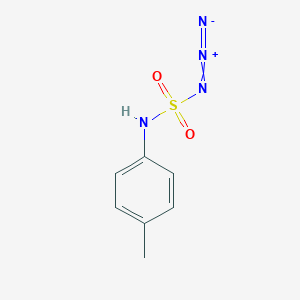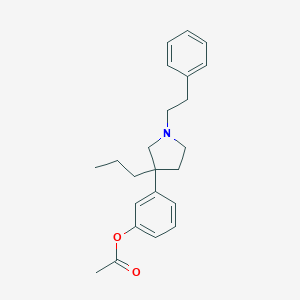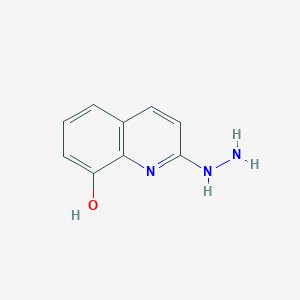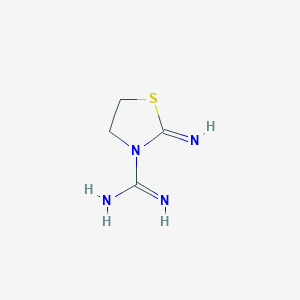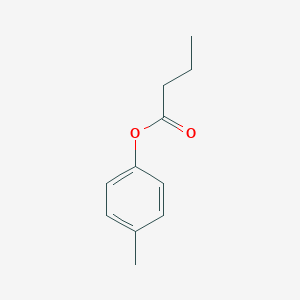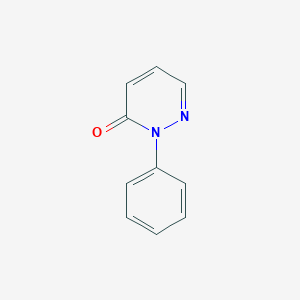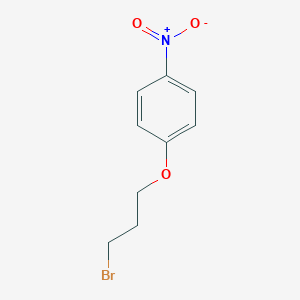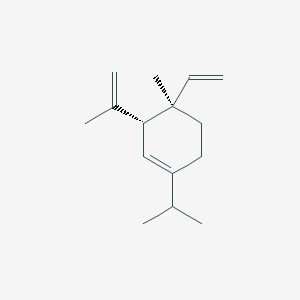
delta-Elemene
説明
Delta-elemene is a natural sesquiterpene that is found in various essential oils, including ginger, elemi, and frankincense. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, delta-elemene has gained attention from the scientific community due to its potential as a therapeutic agent.
科学的研究の応用
Apoptosis Induction in Cancer Cells
Delta-elemene has demonstrated significant antitumor activity. Studies have shown its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, Wang et al. (2006) found that delta-elemene effectively induced apoptosis in Hela cells (a type of cervical cancer cell) through a caspase-signaling pathway and reactive oxygen species generation. Similarly, Xie et al. (2009) reported that delta-elemene induced apoptosis in colorectal adenocarcinoma cells through a mitochondrial-mediated pathway, involving the activation of pro-caspase-3 and cleavage of the caspase substrate PARP (Wang et al., 2006) (Xie et al., 2009).
Influence on Cancer Cell Proliferation and Cell Cycle
Delta-elemene can interfere with cancer cell proliferation and affect the cell cycle. Ying et al. (2011) showed that delta-elemene induced significant apoptosis in human leukemia HL-60 cells and interfered with the cell cycle in the G2/M phase. This was attributed to the activation of caspase-3, a key enzyme in apoptosis (Ying et al., 2011).
Potential in Enhancing Immune Function and Reducing Chemotherapy Toxicity
A meta-analysis by Wang et al. (2019) indicated that elemene injection, containing delta-elemene, as an adjunctive treatment to platinum-based chemotherapy, improved clinical efficacy, enhanced cellular immune function, and reduced severe toxicities in patients with stage III/IV non-small cell lung cancer (Wang et al., 2019).
特性
CAS番号 |
11029-06-4 |
|---|---|
製品名 |
delta-Elemene |
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(3R,4R)-4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3/t14-,15+/m1/s1 |
InChIキー |
MXDMETWAEGIFOE-CABCVRRESA-N |
異性体SMILES |
CC(C)C1=C[C@@H]([C@@](CC1)(C)C=C)C(=C)C |
SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |
正規SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |
その他のCAS番号 |
11029-06-4 |
同義語 |
elemene |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

